molecular formula C15H13NO3 B1609220 3-Benzyloxy-trans-beta-nitrostyrene CAS No. 24550-32-1

3-Benzyloxy-trans-beta-nitrostyrene

Cat. No.: B1609220
CAS No.: 24550-32-1
M. Wt: 255.27 g/mol
InChI Key: XFBMDILDMJAPDU-KTKRTIGZSA-N
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Description

3-Benzyloxy-trans-beta-nitrostyrene: is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . It is a derivative of beta-nitrostyrene, characterized by the presence of a benzyloxy group attached to the aromatic ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-Benzyloxy-trans-beta-nitrostyrene plays a significant role in biochemical reactions, particularly as an inhibitor of protein tyrosine phosphatases (PTPs) . PTPs are enzymes that catalyze the hydrolysis of phosphotyrosyl proteins to produce tyrosyl proteins and inorganic phosphate. By inhibiting PTPs, this compound can modulate various signaling pathways within cells. Additionally, it interacts with other biomolecules such as proteins and enzymes, affecting their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PTPs by this compound can lead to altered phosphorylation states of proteins, impacting downstream signaling events . This compound can also affect gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of PTPs by binding to their active sites, preventing the dephosphorylation of phosphotyrosyl proteins . This inhibition can lead to the accumulation of phosphorylated proteins, which can alter cellular signaling pathways and gene expression. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit PTPs and modulate cellular signaling pathways without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and altered metabolic processes. It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways . For example, the inhibition of PTPs by this compound can lead to altered phosphorylation states of metabolic enzymes, impacting their activity and the overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . For instance, the binding of this compound to transporters can facilitate its uptake into cells, while its interaction with binding proteins can modulate its distribution within cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target proteins and modulate cellular processes. The precise localization of the compound can influence its efficacy in biochemical assays and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound often relies on the Henry reaction due to its simplicity and efficiency. The reaction is scalable and can be carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminium hydride, hydrogen with palladium catalyst.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted nitrostyrene derivatives.

Scientific Research Applications

Chemistry:

3-Benzyloxy-trans-beta-nitrostyrene is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the synthesis of substituted phenethylamines and amphetamines, which are important in medicinal chemistry .

Biology:

In biological research, this compound is used to study the effects of nitroalkenes on cellular processes. It serves as a model compound for investigating the biological activity of nitroalkenes and their potential therapeutic applications .

Medicine:

Its derivatives are being explored for their pharmacological properties and potential as therapeutic agents .

Industry:

In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of specialty chemicals and advanced materials .

Comparison with Similar Compounds

    Beta-Nitrostyrene: A simpler analog without the benzyloxy group.

    2-Benzyloxy-trans-beta-nitrostyrene: Another derivative with a different substitution pattern on the aromatic ring.

Uniqueness:

3-Benzyloxy-trans-beta-nitrostyrene is unique due to the presence of the benzyloxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This structural feature also imparts distinct biological activity, making it a compound of interest in medicinal chemistry and biological research .

Properties

IUPAC Name

1-[(E)-2-nitroethenyl]-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBMDILDMJAPDU-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24550-32-1
Record name 3-Benzyloxy-trans-beta-nitrostyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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